2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Opioid Receptor-Like (ORL-1) Pain Quinoxaline-Piperidine Scaffold

Features a 4-trifluoromethylphenylsulfonyl group providing distinct electronic/steric profile for SAR exploration in the substituted-quinoxaline-type piperidine class. Serves as a late-stage diversification intermediate with two elaboration vectors: the quinoxaline core and piperidine ether linkage. Potential structurally matched negative control for ORL-1 modulators if experimental testing confirms receptor inactivity. Requires in-house validation before published use.

Molecular Formula C20H18F3N3O3S
Molecular Weight 437.44
CAS No. 1705511-89-2
Cat. No. B2856167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
CAS1705511-89-2
Molecular FormulaC20H18F3N3O3S
Molecular Weight437.44
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H18F3N3O3S/c21-20(22,23)14-5-7-16(8-6-14)30(27,28)26-11-9-15(10-12-26)29-19-13-24-17-3-1-2-4-18(17)25-19/h1-8,13,15H,9-12H2
InChIKeyKNKSXNWHDPCWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1705511-89-2): Research-Grade Quinoxaline Building Block for Medicinal Chemistry and Pain-Target Discovery


2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a synthetic small molecule comprising a quinoxaline core linked via an ether bond to a piperidine ring that bears a 4-trifluoromethylbenzenesulfonyl substituent . Its molecular formula is C20H18F3N3O3S with a molecular weight of 437.44 g/mol, and it contains structural features consistent with the substituted-quinoxaline-type piperidine compound class described in Purdue Pharma–Shionogi patent families targeting opioid receptor-like (ORL-1) modulation for pain indications [1]. The compound is marketed exclusively as a non-human research reagent and is not associated with any approved therapeutic agent .

Why a Generic Substitution of 2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1705511-89-2) Is Not Supported by Existing Evidence


No primary research studies, peer-reviewed publications, patent biological examples, or authoritative database entries that contain quantitative comparator data were identified for 2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline during the source search. All available supplier listings provide only molecular formula, molecular weight, and research-use-only designation . In the absence of any binding affinity, functional activity, selectivity, pharmacokinetic, or in vivo efficacy data for this specific compound, it is impossible to assert that this compound cannot be interchanged with a structurally related analog. Any claim of differentiation would be speculative and unsupported by verifiable evidence. Users considering procurement should recognize that the molecule lacks the evidence base required for scientific selection over a close structural analog [1].

Quantitative Evidence Guide for 2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1705511-89-2): Structured Disclosure of Data Gaps


Structural Class Membership in Substituted-Quinoxaline-Type Piperidine ORL-1 Modulator Family (Patent-Derived Context Only)

The compound belongs to the generic Markush structure of Formula (I) or Formula (II) claimed in US Patent 8,846,929 B2 (Purdue Pharma/Shionogi), which describes substituted-quinoxaline-type piperidine compounds with alleged affinity for the ORL-1 receptor [1]. However, this specific CAS number is not recited as an exemplified compound, and no binding data (Ki, IC50, EC50) are publicly reported for it in the patent, BindingDB, ChEMBL, or the peer-reviewed literature [2]. Class-level inference from the patent's exemplified compounds cannot be translated into a quantitative differentiation claim for this specific molecule.

Opioid Receptor-Like (ORL-1) Pain Quinoxaline-Piperidine Scaffold

Calculated Physicochemical Properties: LogP and Polar Surface Area Derived from ZINC Database

The ZINC database (ZINC34630885) provides computationally derived physicochemical descriptors for this compound: octanol-water partition coefficient (logP) = 4.659 and topological polar surface area (tPSA) = 80 Ų [1]. These values are consistent with moderate lipophilicity and acceptable membrane permeability. However, experimental logP/logD values are not available, and no direct comparator data exist for structurally analogous compounds in the same database entry. Therefore, no quantitative differentiation can be established on the basis of these computed descriptors alone.

Lipophilicity Drug-likeness Physicochemical Profile

Application Scenarios for 2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1705511-89-2): Limited to Exploratory Chemistry


Synthetic Intermediate for Parallel Library Synthesis in Quinoxaline-Piperidine SAR Campaigns

The compound may serve as a late-stage diversification intermediate for medicinal chemistry teams exploring structure–activity relationships (SAR) within the substituted-quinoxaline-type piperidine space described in US Patent 8,846,929 B2 [1]. Its 4-trifluoromethylphenylsulfonyl group provides a distinct electronic and steric environment relative to unsubstituted phenylsulfonyl or methylsulfonyl analogs, enabling systematic exploration of the sulfonamide aryl ring. However, no published SAR data guide the selection of this specific substitution pattern over alternatives.

Negative Control or Inactive Probe for ORL-1 Receptor Studies (Pending Experimental Confirmation)

If experimental testing reveals that this compound lacks meaningful ORL-1 affinity, it could serve as a structurally matched negative control for active ORL-1 modulators within the quinoxaline-piperidine class. The ZINC database indicates no known bioactivity for this compound in ChEMBL 20 [2], consistent with the possibility of receptor inactivity. Procurement for this purpose requires in-house validation before use in published studies.

Building Block for Fragment-Based or PROTAC Conjugate Synthesis

The quinoxaline core and the piperidine ether linkage offer two distinct vectors for chemical elaboration. The sulfonamide nitrogen and the quinoxaline ring positions allow further functionalization, making the compound a potential building block for fragment growing, PROTAC linker attachment, or bioconjugate synthesis. However, no published synthetic protocols or application-specific data validate these uses.

Quote Request

Request a Quote for 2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.